![molecular formula C20H18ClN2O3- B13054027 [(3Z)-1-[(4-chlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]aminopentanoate](/img/structure/B13054027.png)
[(3Z)-1-[(4-chlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]aminopentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3Z)-1-[(4-chlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]aminopentanoate is a complex organic compound with a unique structure that includes an indole core, a chlorophenyl group, and an aminopentanoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(3Z)-1-[(4-chlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]aminopentanoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the chlorophenyl group and the aminopentanoate moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process. Purification steps such as crystallization, distillation, and chromatography are essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
[(3Z)-1-[(4-chlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]aminopentanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
[(3Z)-1-[(4-chlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]aminopentanoate has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological pathways and interactions.
Industry: It can be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of [(3Z)-1-[(4-chlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]aminopentanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(3Z)-1-[(4-chlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]aminopropanoate
- [(3Z)-1-[(4-chlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]aminobutanoate
Uniqueness
[(3Z)-1-[(4-chlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]aminopentanoate is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various modifications, making it a versatile compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C20H18ClN2O3- |
|---|---|
Poids moléculaire |
369.8 g/mol |
Nom IUPAC |
5-[[1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino]pentanoate |
InChI |
InChI=1S/C20H19ClN2O3/c21-15-10-8-14(9-11-15)13-23-17-6-2-1-5-16(17)19(20(23)26)22-12-4-3-7-18(24)25/h1-2,5-6,8-11H,3-4,7,12-13H2,(H,24,25)/p-1 |
Clé InChI |
WQOPKECNBQKBJP-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C2C(=C1)C(=NCCCCC(=O)[O-])C(=O)N2CC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




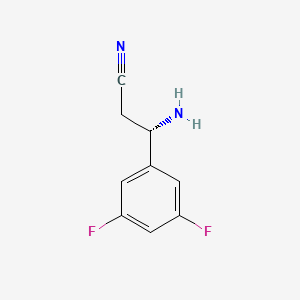
![4-((3-Chlorophenyl)thio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13053970.png)
![Ethyl 2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)acetate](/img/structure/B13053976.png)
![Diethyl 2-((4AR,8AS)-2,2-dioxidotetrahydro-[1,3]dioxino[5,4-D][1,3,2]dioxathiin-6-YL)malonate](/img/structure/B13053982.png)
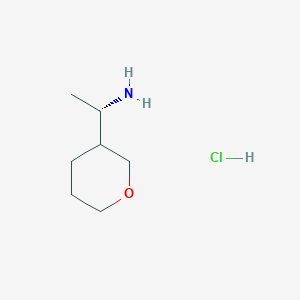
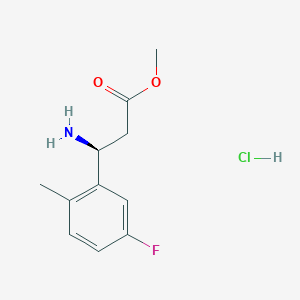
![Spiro[chromane-4,1'-cyclopropane]-7-carboxylic acid](/img/structure/B13054010.png)
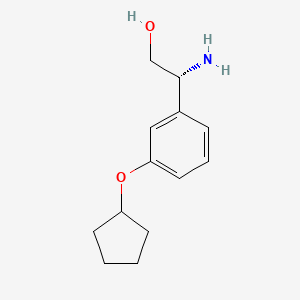
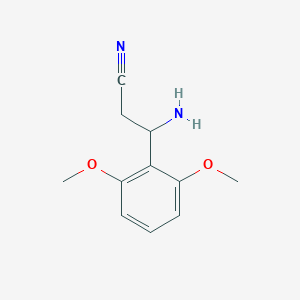

![(1R)-1-[3-Chloro-4-(trifluoromethoxy)phenyl]prop-2-enylamine](/img/structure/B13054026.png)
![2-[(1S,3aR,7aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-1-yl]acetic acid](/img/structure/B13054041.png)
